molecular formula C16H13Cl2N5OS B12139103 N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12139103
M. Wt: 394.3 g/mol
InChI Key: RFXKDZKWKZREMW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₁₈H₁₅Cl₂N₅OS and a molecular weight of 420.31 g/mol . Its structure features a 3,5-dichlorophenyl group linked via an acetamide bridge to a 1,2,4-triazole ring substituted with a methyl group and a pyridin-2-yl moiety. The ChemSpider ID is 1511242, and its registration number (RN) is 577695-56-8 .

Properties

Molecular Formula

C16H13Cl2N5OS

Molecular Weight

394.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13Cl2N5OS/c1-23-15(13-4-2-3-5-19-13)21-22-16(23)25-9-14(24)20-12-7-10(17)6-11(18)8-12/h2-8H,9H2,1H3,(H,20,24)

InChI Key

RFXKDZKWKZREMW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The triazole ring serves as the central scaffold. A widely adopted approach involves cyclizing thiosemicarbazide derivatives under alkaline conditions. For example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is synthesized by refluxing thiosemicarbazide with furan-2-carboxylic acid hydrazide in ethanol, followed by cyclization with sodium hydroxide . Adapting this method, the pyridin-2-yl substituent is introduced by substituting furan-2-yl with pyridine-2-carboxylic acid hydrazide during the cyclization step.

Key Reaction Conditions :

  • Reagents : Thiosemicarbazide, pyridine-2-carboxylic acid hydrazide, ethanol, NaOH.

  • Temperature : Reflux at 80°C for 6–8 hours.

  • Workup : Acidification to pH 5–6 yields the triazole-3-thione intermediate .

Alkylation for Sulfanyl Linkage Formation

The sulfanyl (-S-) bridge is introduced via alkylation of the triazole-3-thione with α-chloroacetamide derivatives. In a representative procedure, 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is reacted with N-(3,5-dichlorophenyl)-2-chloroacetamide in ethanol using potassium carbonate as a base .

Optimized Protocol :

  • Dissolve triazole-3-thione (10 mmol) and N-(3,5-dichlorophenyl)-2-chloroacetamide (10 mmol) in anhydrous ethanol.

  • Add K₂CO₃ (15 mmol) and reflux at 70°C for 12 hours.

  • Cool, filter, and concentrate under reduced pressure.

  • Purify via recrystallization from ethanol/water (1:1) to obtain the sulfanyl-linked intermediate .

Formation of the Acetamide Moiety

The N-(3,5-dichlorophenyl)acetamide group is synthesized through amidation. A modified protocol involves reacting 3,5-dichloroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .

Stepwise Procedure :

  • Cool DCM (20 mL) to 0°C in a two-necked flask.

  • Add 3,5-dichloroaniline (10 mmol) and TEA (14 mmol).

  • Slowly add chloroacetyl chloride (12 mmol) dropwise while maintaining temperature <5°C.

  • Stir at room temperature for 3 hours, then wash with water and dry over Na₂SO₄.

  • Evaporate solvent to yield N-(3,5-dichlorophenyl)-2-chloroacetamide .

Final Coupling and Purification

The final step involves coupling the sulfanyl-triazole intermediate with the acetamide derivative. This is achieved through a nucleophilic substitution reaction in a polar aprotic solvent such as dimethylformamide (DMF) .

Representative Method :

  • Combine sulfanyl-triazole (5 mmol) and N-(3,5-dichlorophenyl)-2-chloroacetamide (5 mmol) in DMF (15 mL).

  • Add K₂CO₃ (7.5 mmol) and heat at 90°C for 8 hours.

  • Cool, pour into ice water, and extract with ethyl acetate.

  • Dry organic layers, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane) .

Analytical Characterization

Synthetic intermediates and the final product are characterized using:

  • ¹H NMR : Peaks at δ 8.5–8.7 ppm confirm pyridine protons, while δ 2.4–2.6 ppm correlates with methyl groups on the triazole .

  • LC-MS : Molecular ion peaks align with the expected molecular weight (e.g., m/z 408.3 for C₁₇H₁₅Cl₂N₅OS) .

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .

Industrial-Scale Considerations

While laboratory methods use batch reactors, industrial production may employ continuous flow systems to enhance yield and reduce reaction times. Key parameters include:

  • Catalyst Optimization : Transition metal catalysts (e.g., CuI) to accelerate coupling steps.

  • Solvent Recycling : DMF or ethanol recovery via distillation to minimize waste .

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing reactions during alkylation are minimized by strict temperature control and excess K₂CO₃ .

  • Purification Difficulties : High-purity isolates (>98%) are achieved using gradient elution in column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl bridge (-S-) exhibits nucleophilic character, enabling reactions with electrophiles such as alkyl halides or acyl chlorides. For example:

Reaction TypeReagents/ConditionsProductOutcome
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CS-alkylated derivativeEnhanced lipophilicity for improved membrane permeability
Acylation Acetyl chloride, pyridine, RTThioester formationPotential prodrug design via ester hydrolysis

These modifications are critical for tuning pharmacokinetic properties, as demonstrated in studies on structurally related triazole-sulfanyl compounds.

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocyclic systems.

Reaction PartnerConditionsProductApplication
PhenylacetyleneCu(I) catalysis, 80°CTriazolo-pyridine hybridEnhanced binding to kinase targets
BenzonitrileMicrowave irradiation, 120°CTetrazolo-triazole derivativeExplored as antimicrobial agents

Such reactions expand the compound’s utility in medicinal chemistry by diversifying its scaffold .

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The electron-withdrawing chlorine atoms deactivate the phenyl ring, directing electrophiles to the para position relative to the acetamide group.

ElectrophileConditionsProductYield
Nitronium ion (HNO₃/H₂SO₄)0°C, 2 hrNitro-substituted derivative45–60%
Bromine (Br₂/FeBr₃)RT, 1 hrBrominated analog30–50%

These derivatives are intermediates for further functionalization, though yields are moderate due to steric hindrance.

Oxidation of the Sulfanyl Group

Controlled oxidation converts the sulfanyl group to sulfoxide or sulfone, altering electronic properties:

Oxidizing AgentConditionsProductBiological Impact
H₂O₂ (30%)Acetic acid, 50°CSulfoxideIncreased polarity reduces cytotoxicity
mCPBADCM, 0°C → RTSulfoneEnhanced metabolic stability

Sulfone derivatives show promise in reducing off-target interactions in antifungal assays .

Hydrolysis of the Acetamide Moiety

Under acidic or basic conditions, the acetamide group undergoes hydrolysis:

ConditionsReagentsProductSignificance
6M HClReflux, 6 hrCarboxylic acidFacilitates salt formation for improved solubility
NaOH (10%)Ethanol, 80°CAmine intermediateUsed to generate urea/thiourea analogs

Metal Coordination via Triazole and Pyridine

The triazole and pyridine nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplexApplication
Cu(II) acetateMethanol, RTCu(II)-triazole complexStudied for catalytic activity in oxidation reactions
PdCl₂DMF, 100°CPd(II) coordination polymerExplored in cross-coupling catalysis

Key Research Findings:

  • Structure-Activity Relationships : Alkylation of the sulfanyl group increases antifungal potency by 3–5× against Candida albicans .

  • Metabolic Stability : Sulfone derivatives exhibit a 2.5× longer half-life in hepatic microsomes compared to the parent compound .

  • Selectivity : Electrophilic substitution at the phenyl ring reduces off-target binding in kinase inhibition assays.

This compound’s versatility in chemical reactions underscores its potential as a scaffold for developing targeted therapeutics.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development:

  • Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Studies indicate that N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as an antitumor agent. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Synthetic Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate precursors.
  • Attachment of the Pyridine Group : This is achieved through nucleophilic substitution reactions where the pyridine moiety is introduced into the triazole framework.
  • Sulfanyl Linkage Formation : The sulfanyl group is incorporated via thiolation reactions.
  • Acetamide Formation : The final step involves amidation to yield the acetamide group.

Case Studies

Several studies have focused on evaluating the efficacy and safety profile of this compound:

  • In Vitro Anticancer Evaluation : A study conducted by the National Cancer Institute assessed this compound across a panel of human tumor cell lines. The results indicated significant inhibition of cell growth in certain lines, with further structure optimization recommended for enhanced activity .
  • Molecular Docking Studies : Computational analyses have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may act as a potent inhibitor of specific enzymes involved in cancer progression .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets might include enzymes involved in cell wall synthesis, DNA replication, or signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide with structurally analogous compounds, focusing on structural features , physicochemical properties , synthesis data , and biological activity (where available).

Compound Name Structural Features Physicochemical Properties Synthesis Data Biological Activity/Notes
This compound - 3,5-dichlorophenyl
- Methyl and pyridin-2-yl substituents on triazole
- Thioacetamide linkage
- Molecular weight: 420.31 g/mol
- Melting point: Not reported
- Purity: Not specified
- No synthesis details provided in evidence - Potential insect repellent (inferred from Orco agonist activity in related compounds)
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) - Allyl substituent on triazole
- Pyridin-2-yl group
- Acetamide terminus
- Melting point: 174–176°C
- Yield: 83%
- Recrystallized in H₂O:EtOH (1:1)
- Synthesis time: 5 hours - High yield suggests efficient synthesis
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 3,5-dimethoxyphenyl
- 4-ethoxyphenyl and pyridin-3-yl on triazole
- Thioacetamide linkage
- Molecular weight: Not reported
- CAS RN: Not specified
- Synthesis method: Alkylation of α-chloroacetamides - Anti-exudative activity in rats (related triazole derivatives)
N-(3,5-dichlorophenyl)-2-[[5-[(4-chlorophenoxy)methyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide - 3,5-dichlorophenyl
- 4-chlorophenoxy and furan groups
- Complex substituents on triazole
- Molecular formula: C₂₂H₁₇Cl₃N₄O₃S
- CAS RN: 900288-10-0
- No synthesis details provided - Synonymous with ZINC2358814; potential broad-spectrum activity
N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - tert-butyl group
- Pyrazin-2-yl substituent
- Methyl on triazole
- Purity: 95%
- Molecular weight: 306.39 g/mol
- CAS RN: 731788-61-7
- Not detailed in evidence - High purity suggests suitability for pharmaceutical screening

Key Observations:

Structural Variations: Substituents on the triazole ring (e.g., allyl, methyl, pyridinyl, pyrazinyl) and the aryl group (e.g., dichlorophenyl, dimethoxyphenyl) significantly influence physicochemical properties and synthetic yields .

Synthesis Efficiency :

  • Compound 6c (83% yield) outperforms analogs like 6b (50% yield), likely due to favorable steric and electronic effects of the allyl group .
  • Solvent systems (e.g., H₂O:EtOH vs. DMF:EtOH) affect recrystallization efficiency and purity .

Biological Relevance: Triazole-acetamide derivatives with chlorophenyl groups (e.g., 3,5-dichlorophenyl) are linked to anti-exudative and insect-repellent activities .

Purity and Stability :

  • Compounds like N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (95% purity) highlight the importance of optimized synthesis protocols for pharmaceutical use .

Biological Activity

N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C16H13Cl2N5OSC_{16}H_{13}Cl_2N_5OS with a molecular weight of approximately 394.3 g/mol. The structural complexity includes multiple functional groups that enhance its biological activity.

Property Details
Molecular FormulaC₁₆H₁₃Cl₂N₅OS
Molecular Weight394.3 g/mol
Structural FeaturesTriazole ring, dichlorophenyl group, pyridinyl group

Synthesis

The synthesis of this compound typically involves multi-step reactions utilizing solvents like dimethylformamide and catalysts such as palladium on carbon to enhance yields. The synthetic route is crucial for producing compounds with high purity and biological activity.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties , particularly against various fungal and bacterial strains. The mechanism of action is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism.

  • Antifungal Activity : The compound has demonstrated potent antifungal effects against species such as Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values often lower than those of standard antifungal agents like fluconazole .
  • Antibacterial Activity : It has also shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. In vitro tests revealed MIC values comparable to or better than conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Research indicates that it can inhibit cell proliferation in breast, colon, and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety is known for its ability to inhibit enzymes involved in fungal growth and bacterial replication.
  • Cell Membrane Disruption : Interaction with cellular membranes leads to increased permeability, ultimately causing cell death.
  • Target Binding : Studies suggest that the compound can effectively bind to biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural features .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • A study evaluating its antifungal activity found that it outperformed fluconazole against multiple fungal strains with MIC values ranging from 0.046 to 25 µg/mL .
  • Another research focused on its anticancer properties reported significant antiproliferative effects on various cancer cell lines, indicating a potential role in cancer therapy .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The compound can be synthesized via alkylation of a triazole-thione intermediate with α-chloroacetamide derivatives, followed by condensation reactions. For example:

Alkylation : React 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thione with N-(3,5-dichlorophenyl)-2-chloroacetamide in the presence of KOH .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS.

Table 1 : Typical reaction conditions for triazole-based acetamide synthesis

StepReagents/ConditionsYield (%)Reference
AlkylationKOH, DMF, 80°C, 12h65–75
PurificationEthyl acetate/hexane (3:7)

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Data Collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : Employ SHELXT for space-group determination and initial phasing .

Refinement : SHELXL refines atomic coordinates, thermal parameters, and restraints .

Validation : OLEX2 integrates visualization and analysis tools (e.g., hydrogen-bond networks) .

Table 2 : Example crystallographic parameters (hypothetical data)

ParameterValue
Space groupP21_1/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.76
R1_10.050
Reference

Advanced Research Questions

Q. What challenges arise in interpreting crystallographic data for triazole-acetamide derivatives, and how are they resolved?

Challenges :

  • Disorder in aromatic rings : Common in pyridyl or chlorophenyl groups.
  • Hydrogen-bonding ambiguity : Weak interactions may require constraints.
    Solutions :
  • Apply SHELXL’s ISOR and DELU restraints to manage thermal motion .
  • Use PLATON to validate hydrogen bonds and π-π interactions .
  • Cross-validate with DFT calculations (e.g., Gaussian09) to resolve electron-density discrepancies .

Q. How can researchers analyze contradictory bioactivity data across structurally similar acetamides?

Methodological Approach :

Structural Comparison : Overlay crystal structures (e.g., CCDC data) to identify substituent effects on binding .

SAR Studies : Test derivatives with modified substituents (e.g., pyridyl vs. furyl) .

Statistical Analysis : Apply multivariate regression to correlate logP, steric bulk, and IC50_{50} values.

Table 3 : Hypothetical anti-exudative activity (rat model)

CompoundED50_{50} (mg/kg)LogPReference
Target compound12.4 ± 1.23.8
Pyridyl analog8.9 ± 0.92.5

Q. What strategies optimize the synthetic yield of triazole-acetamides with bulky substituents?

  • Solvent Selection : Use DMF or DMSO to enhance solubility of aromatic intermediates .
  • Catalysis : Add KI to accelerate SN2 alkylation kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h (yield improvement: ~15%) .

Q. How should researchers handle discrepancies between computational and experimental solubility data?

Experimental Validation : Use shake-flask method (pH 7.4 buffer) for solubility measurements.

Computational Calibration : Adjust COSMO-RS parameters to account for crystal-packing effects .

Statistical Reporting : Report confidence intervals (e.g., experimental solubility = 0.45 ± 0.03 mg/mL vs. predicted 0.52 mg/mL).

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